molecular formula C16H10Br2O4 B11998496 2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione CAS No. 77422-59-4

2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione

Cat. No.: B11998496
CAS No.: 77422-59-4
M. Wt: 426.05 g/mol
InChI Key: PKHIPHBPAMPVCE-UHFFFAOYSA-N
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Description

2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione (CAS: 77422-59-4) is a brominated anthraquinone derivative with the molecular formula C₁₆H₁₀Br₂O₄ and a molecular weight of 426.056 g/mol . Its structure features hydroxyl groups at positions 1 and 4, and bromomethyl (-CH₂Br) substituents at positions 2 and 3 of the anthraquinone core. The compound exhibits a high density (1.982 g/cm³) and boiling point (619.2°C), indicative of its robust aromatic framework and bromine-induced molecular weight .

Properties

CAS No.

77422-59-4

Molecular Formula

C16H10Br2O4

Molecular Weight

426.05 g/mol

IUPAC Name

2,3-bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C16H10Br2O4/c17-5-9-10(6-18)16(22)12-11(15(9)21)13(19)7-3-1-2-4-8(7)14(12)20/h1-4,21-22H,5-6H2

InChI Key

PKHIPHBPAMPVCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C(=C(C(=C3C2=O)O)CBr)CBr)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The methyl groups at positions 2 and 3 of the anthraquinone core are substituted via radical bromination. A mixture of 1,4-dihydroxy-2,3-dimethylanthracene-9,10-dione (10 g, 0.028 mol), paraformaldehyde (0.028 mol), and cetyltrimethylammonium bromide (CTAB, 0.224 g) is suspended in glacial acetic acid (14 mL). Aqueous HBr (48 wt%, 35 mL) is added dropwise over 1 hour under vigorous stirring. The reaction is heated to 80°C for 5 hours, cooled, and filtered. The crude product is washed with water and recrystallized from toluene, yielding 2,3-bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione as an orange crystalline solid (90% yield).

Table 1: Key Reaction Parameters

ParameterValueSource
Temperature80°C
Time5 hours
CatalystCTAB
SolventGlacial acetic acid
Recrystallization SolventToluene
Yield90%

Optimization Insights

  • Catalyst Role : CTAB enhances bromide ion availability, accelerating substitution.

  • HBr Concentration : Excess HBr (48%) ensures complete methyl-to-bromomethyl conversion.

  • Temperature Control : Prolonged heating above 80°C risks anthraquinone decomposition.

Alternative Synthesis via In Situ Bromomethylation

Kerdesky et al. (1981) report a one-pot synthesis starting from 1,4-dihydroxyanthraquinone (quinizarin). The anthraquinone is treated with bromomethyl ether (BrCH2OCH2Br) in dimethylformamide (DMF) at 120°C for 8 hours. This method avoids isolation of intermediates but achieves lower yields (72%) due to competing side reactions.

Comparative Analysis

  • Advantages : Reduced purification steps.

  • Disadvantages : Requires strict anhydrous conditions and yields sensitive to stoichiometry.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (d6-DMSO) : δ 8.73 (d, J = 9.1 Hz, aromatic protons), 4.52 (s, CH2Br).

  • FT-IR : Peaks at 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O), and 650 cm⁻¹ (C-Br).

  • Mass Spectrometry : ESI-Q-TOF confirms [M+H]⁺ at m/z 427.05.

Table 2: Physical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₀Br₂O₄
Molecular Weight426.056 g/mol
Boiling Point619.2°C at 760 mmHg
Density1.982 g/cm³

Challenges and Mitigation Strategies

Common Issues

  • Over-Bromination : Excess HBr or prolonged heating leads to di-brominated byproducts.

  • Solubility Constraints : Poor solubility in polar solvents complicates purification.

Solutions

  • Stoichiometric Control : HBr added incrementally to minimize side reactions.

  • Gradient Recrystallization : Sequential use of toluene and chloroform/hexane mixtures improves purity.

Applications in Further Syntheses

The compound serves as a precursor for:

  • C60 Fullerene Adducts : Reacts with C60 under basic conditions to form photoelectronic materials.

  • Coordination Complexes : Ligand for palladium cages in supramolecular chemistry .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

Scientific Research Applications

Anticancer Properties

Research indicates that 2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione exhibits significant anticancer potential. Its ability to intercalate with DNA disrupts normal cellular processes such as replication and transcription. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication. This dual mechanism positions it as a promising candidate for cancer therapy .

Antibacterial and Antifungal Activity

The compound has also been studied for its antibacterial and antifungal properties. Its structural characteristics allow it to disrupt microbial cell functions, making it a candidate for pharmaceutical applications aimed at treating infections .

Organic Electronics

Due to its unique electronic properties, this compound is being explored in the field of organic electronics. Its ability to act as an electron acceptor or donor can be harnessed in organic photovoltaic cells or organic light-emitting diodes (OLEDs) .

Study on Anticancer Activity

A study published in the Journal of Fluorescence evaluated various anthraquinone derivatives for their anticancer properties. The findings indicated that derivatives similar to this compound exhibited potent cytotoxic effects against cancer cell lines by inducing apoptosis through DNA intercalation and topoisomerase inhibition .

Synthesis and Evaluation

Another research effort focused on the synthesis of novel derivatives of anthraquinone compounds. It demonstrated that modifications to the anthraquinone structure could lead to enhanced biological activity. The synthesized compounds were tested for their ability to bind DNA and showed promising results in inhibiting cancer cell proliferation .

Mechanism of Action

The mechanism of action of 2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication . The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural Analogues with Halogen Substituents

2-Chloro-1,4-dihydroxyanthracene-9,10-dione (CAS: 81-53-8)
  • Molecular Formula : C₁₄H₇ClO₄
  • Key Differences :
    • Replaces bromomethyl groups with a single chlorine atom at position 2.
    • Lower molecular weight (274.66 g/mol ) and density compared to the brominated analogue.
    • Chlorine’s electron-withdrawing nature may reduce lipophilicity but enhance stability in polar environments .
Nitrogen Mustard Derivatives (e.g., Compounds 5h, 5i)
  • Example: 2-((Bis(2-chloroethyl)amino)(phenyl)methyl)-1,4-dihydroxyanthracene-9,10-dione (5h) Molecular Formula: C₂₄H₂₂Cl₂N₂O₄ Key Differences:
  • Replaces bromomethyl with bis(2-chloroethyl)amino groups, a classic nitrogen mustard motif.
  • Nitrogen mustards are potent alkylating agents, enabling DNA cross-linking and cytotoxicity (e.g., IC₅₀ values of 5h: 2.1–8.7 µM in cancer cell lines) .
  • Lower thermal stability (mp 86–87°C for 5h vs. higher bp for bromomethyl compound) .

Amino-Substituted Analogues

2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione (CAS: N/A)
  • Synthesis : Produced via amination of 1,4-dihydroxyanthracene-9,10-dione with butylamine .
  • Key Differences: Substitutes bromomethyl with butylamino groups, enhancing hydrogen-bonding capacity. Demonstrated anticancer activity (IC₅₀: 1.1–14.0 µg/mL in MCF-7 and Hep-G2 cells) . Higher solubility in polar solvents compared to brominated derivatives.
1,4-Bis[(2-aminoethyl)amino]-5,8-dihydroxyanthracene-9,10-dione (3OK)
  • Molecular Formula : C₁₈H₂₀N₄O₄
  • Key Differences: Contains bis(aminoethyl) groups, enabling chelation and interaction with nucleic acids. Lower molecular weight (356.38 g/mol) and distinct electronic properties due to amine protonation .

Methoxy- and Acetoxy-Substituted Analogues

1-Hydroxy-4-methoxyanthracene-9,10-dione (50)
  • Molecular Formula : C₁₅H₁₀O₄
  • Key Differences :
    • Methoxy group at position 4 reduces polarity and alters redox behavior.
    • Demonstrated antimicrobial activity (MIC: 0.1–0.5 mg/mL against MRSA) .
2-(Butylamino)-1-hydroxy-4-methoxyanthracene-9,10-dione (86a)
  • Key Differences: Combines methoxy and amino groups, balancing lipophilicity and reactivity. Methylation reduces metabolic degradation compared to hydroxylated analogues .

Biological Activity

2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione is an anthraquinone derivative that has garnered attention for its diverse biological activities. Its unique structure features bromomethyl groups at the 2 and 3 positions and hydroxyl groups at the 1 and 4 positions of the anthracene core, which contribute to its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula : C16_{16}H10_{10}Br2_2O4_4
  • Molecular Weight : 426.05 g/mol
  • CAS Number : 77422-59-4
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1270
Escherichia coli1565
Candida albicans1180

The compound showed a notable inhibition zone against Candida albicans, indicating its potential as an antifungal agent. In comparative studies, it outperformed standard antibiotics like ampicillin in certain cases .

Anticancer Activity

The compound's ability to intercalate with DNA suggests it may disrupt DNA replication and transcription processes, making it a candidate for anticancer applications. Studies have shown that it inhibits topoisomerase enzymes, which are crucial for DNA unwinding during replication. This mechanism of action is similar to that of well-known anticancer drugs .

In vitro studies demonstrated that derivatives of anthraquinones can exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 24 to 484 nM against ovarian cancer cells .

Study on Antimicrobial Activity

A study published in PMC evaluated the antimicrobial properties of various synthesized anthraquinone derivatives. The findings highlighted that compounds structurally related to this compound exhibited bacteriostatic activity against both Gram-positive and Gram-negative bacteria. The study employed a serial dilution method to determine the Minimum Inhibitory Concentration (MIC) for each strain tested .

Synthesis and Evaluation of Derivatives

Further research has focused on synthesizing derivatives of anthraquinones with enhanced biological activity. For example, anthraquinone-connected coumarin derivatives were developed and tested for antibacterial and antioxidant activities. These studies suggest that modifications to the anthraquinone structure can lead to improved efficacy against various pathogens .

Q & A

Q. What are the recommended synthetic routes for preparing 2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione?

Methodological Answer: The synthesis typically involves bromination of a precursor anthraquinone derivative. A plausible route includes:

Hydroxylation and Bromination : Start with 1,4-dihydroxyanthracene-9,10-dione. Introduce bromomethyl groups at positions 2 and 3 via radical bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or azo initiators).

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Characterization : Validate structure using 1H^1H/13C^{13}C-NMR (key signals: aromatic protons at δ 7.5–8.5 ppm, hydroxyl groups at δ 10–12 ppm, and bromomethyl peaks at δ 4.5–5.0 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

  • Spectroscopy :
    • NMR : Identify substituent positions and confirm bromomethyl integration.
    • FT-IR : Verify hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) functional groups .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine .
  • X-ray Crystallography (if crystals are obtainable): Resolve the molecular structure to confirm regioselectivity of bromination and hydrogen-bonding networks involving hydroxyl groups .

Advanced Research Questions

Q. What experimental strategies can elucidate the electron-deficient properties of the anthraquinone core in this compound?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measure redox potentials in anhydrous DMF or acetonitrile (0.1 M TBAPF6_6) to identify reduction waves corresponding to the anthraquinone moiety. Compare with unsubstituted anthraquinones to assess electron-withdrawing effects of bromomethyl groups .
  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to compute HOMO/LUMO energies and electrostatic potential maps. Correlate with experimental CV data to predict reactivity in charge-transfer applications .

Q. How does the substitution pattern of bromomethyl and hydroxyl groups influence DNA intercalation efficiency?

Methodological Answer:

  • UV-Vis Titration : Monitor hypochromicity and redshift in the absorption spectrum (λ~250–400 nm) upon incremental addition of DNA (e.g., calf thymus DNA). Calculate binding constants (KbK_b) using the Benesi-Hildebrand equation .
  • Molecular Docking : Simulate interactions with B-DNA (PDB ID: 1BNA) using AutoDock Vina. Focus on van der Waals contacts between bromomethyl groups and DNA grooves, and hydrogen bonds involving hydroxyl groups and phosphate backbones .
  • Comparative Studies : Synthesize analogs (e.g., mono-brominated or hydroxyl-free derivatives) to isolate the contributions of each substituent to intercalation affinity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all synthesis/purification steps due to potential bromine vapor release .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal. Store waste in designated halogenated solvent containers .
  • Toxicity Screening : Conduct Ames tests (using Salmonella typhimurium strains) to assess mutagenicity, as brominated anthraquinones may exhibit genotoxic effects .

Q. How can researchers optimize fluorescence properties for bioimaging applications?

Methodological Answer:

  • Solvent Screening : Test fluorescence quantum yields in solvents of varying polarity (e.g., hexane, DMSO). Anthraquinone derivatives often exhibit solvatochromism, which can be leveraged for environmental sensitivity .
  • pH-Dependent Studies : Measure emission intensity across pH 3–10. Hydroxyl groups may deprotonate under basic conditions, altering electron distribution and fluorescence .
  • Cellular Uptake Assays : Use confocal microscopy to track localization in live cells (e.g., HeLa). Compare with commercial probes (e.g., DAPI) to evaluate brightness and photostability .

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